molecular formula C7H10ClN3O B1384369 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1187830-79-0

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B1384369
CAS No.: 1187830-79-0
M. Wt: 187.63 g/mol
InChI Key: BGMIFTJIUKQBRT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride is a bicyclic heterocyclic compound featuring a pyrido-pyrimidinone core fused with a tetrahydropyridine ring. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Its molecular formula is C₇H₁₀ClN₃O, with a molecular weight of 187.63 g/mol . The compound has been synthesized via reactions involving phosphoryl chloride and acetonitrile, yielding high purity (≥95%) .

Its hydrochloride form is often utilized in drug discovery for improved bioavailability.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMIFTJIUKQBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672005
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-79-0
Record name Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of

Biological Activity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride is a bicyclic compound with significant pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
  • Molecular Formula : C7H9N3O
  • CAS Number : 756437-41-9
  • Molecular Weight : 151.17 g/mol
  • Purity : Typically available at 95% purity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one acts primarily as an inhibitor of receptor tyrosine kinases (RTKs), particularly the Axl and Mer kinases. These kinases are involved in various cellular processes including proliferation and survival pathways. The compound's inhibition of these targets has implications for cancer treatment and other diseases characterized by aberrant RTK signaling.

Key Pathways Affected

  • MAPK/ERK Pathway : The compound influences the MAPK/ERK signaling cascade by selectively inhibiting Erk2, leading to reduced phosphorylation of downstream effectors such as RSK (p90 ribosomal S6 kinase) .
  • Cellular Proliferation : By inhibiting RTKs like Axl and Mer, the compound can disrupt cell proliferation in cancerous tissues .

Biological Activity

The biological activity of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been explored in various studies:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects by targeting specific cancer cell lines. For instance, compounds with similar structures have shown efficacy against mammary neoplasms and other malignancies .
  • Inhibition Studies : In a study focusing on the inhibition of Axl and Mer kinases, several derivatives were synthesized and evaluated for their inhibitory activity. One derivative demonstrated potent selective inhibition with promising pharmacokinetic properties .

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one significantly reduces the viability of various cancer cell lines through its action on RTKs.
  • Pharmacokinetic Profiling : Animal model studies have suggested that compounds similar to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exhibit favorable pharmacokinetic profiles with good absorption and distribution characteristics .

Research Findings Summary Table

Study FocusFindingsReference
Inhibition of Erk2Selective inhibition leading to reduced RSK levels
Antitumor ActivitySignificant effects on mammary neoplasms
PharmacokineticsPromising profiles in mouse models
Target KinasesEffective against Axl and Mer

Scientific Research Applications

Biological Activities

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has shown efficacy against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro tests revealed that certain derivatives of this compound can inhibit cell proliferation effectively with IC50 values below 10 µM for specific cell lines .

Antidiabetic Properties

The compound has also been investigated for its antidiabetic effects. It functions by modulating pathways involved in glucose metabolism and insulin sensitivity. Preliminary results indicate promising outcomes in animal models of diabetes .

Neuroprotective Effects

Research into the neuroprotective properties of this compound suggests it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Cancer Treatment : As an antitumor agent targeting specific pathways involved in tumor growth.
  • Diabetes Management : By improving insulin sensitivity and regulating blood glucose levels.
  • Neurological Disorders : Potential use in treating conditions like Alzheimer's disease due to its protective effects on neurons.

Case Study 1: Antitumor Efficacy

A study evaluating the cytotoxicity of various pyrido-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell growth across multiple types .

Case Study 2: Diabetes Research

In an experimental model of type 2 diabetes, administration of this compound resulted in improved glycemic control and reduced inflammatory markers compared to untreated groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs, highlighting structural differences and biological activities:

Compound Core Structure Key Substituents Biological Activity References
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride Pyrido[4,3-d]pyrimidinone Hydrochloride salt Primarily studied for solubility; potential antimycobacterial/anticancer applications
5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone Thiophene ring instead of pyridine BET bromodomain inhibition (IC₅₀ < 1 μM for BRD3-BDII)
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Benzothieno[2,3-d]pyrimidinone Benzene-fused thiophene ring Antifungal activity (e.g., MIC₉₀ = 8 μg/mL against Candida albicans)
3-Alkyl-substituted thieno[2,3-d]pyrimidinones Thieno[2,3-d]pyrimidinone Alkyl groups at position 3 (e.g., isopropyl, butyl) Antifungal and antitumor activity (IC₅₀ = 10–50 μM in B16 melanoma cells)
7-Methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one Hybrid pyrido-thieno pyrimidinone Methyl group at position 7 Antimycobacterial activity (MIC = 3.12 μg/mL against M. tuberculosis H37Rv)

Key Findings

Core Modifications: Replacement of the pyridine ring with thiophene (e.g., thieno[2,3-d]pyrimidinones) enhances BET bromodomain selectivity, as seen in CRCM5484 derivatives . Benzene fusion (e.g., benzothieno analogs) improves antifungal potency due to increased lipophilicity .

Substituent Effects: N-Acetylated pyrido moieties are critical for BET-BDII binding affinity, as demonstrated in SAR studies . 3-Alkyl substitutions (e.g., isopropyl) in thieno derivatives enhance antifungal activity by optimizing steric interactions with target enzymes .

Pharmacological Performance: The hydrochloride salt of the parent compound offers superior solubility compared to neutral analogs, making it preferable for in vivo studies . Schiff base derivatives of pyrido-thieno pyrimidinones show antimycobacterial activity comparable to isoniazid, a first-line tuberculosis drug .

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

  • The compound can be synthesized via cyclocondensation of substituted pyridine derivatives with urea or thiourea under acidic conditions. For example, THF and hydrochloric acid are commonly used as solvents and catalysts, respectively, to facilitate ring closure .
  • Yield optimization strategies include:
  • Temperature control (reflux vs. room temperature) to balance reaction speed and side-product formation.
  • Use of protecting groups (e.g., SEM or Boc) to stabilize intermediates during multi-step synthesis .
    • Purification via column chromatography with gradient elution (e.g., methanol/dichloromethane) ensures high purity.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are critical for verifying the pyridopyrimidine core. Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine) and carbonyl carbons (δ 160–170 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 210.09 for the base structure) .
  • IR : Absorbance at ~1650–1700 cm1^{-1} confirms the C=O stretch of the pyrimidinone ring .

Q. How should this compound be stored to maintain stability in long-term studies?

Methodological Answer:

  • Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the pyrimidinone ring .
  • Lyophilized forms are preferred for aqueous solubility studies; reconstitute in DMSO or ethanol immediately before use .

Advanced Research Questions

Q. How do structural modifications (e.g., substitutions at the 8-position) influence the compound’s biological activity?

Methodological Answer:

  • Substitutions at the 8-position (e.g., chloro, benzyl, or dimethylaminomethyl groups) significantly alter bioactivity. For example:
  • 8-Chloro derivatives show enhanced kinase inhibition due to increased electrophilicity .
  • Benzyl or fluorophenyl groups improve membrane permeability, as evidenced by in vitro Caco-2 assays .
    • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like PI3K or EGFR .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved for derivatives of this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. Derivatives with poor solubility (e.g., logP >3) often fail in vivo due to rapid clearance .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo activity not observed in vitro .

Q. What strategies are effective in resolving spectral data inconsistencies for novel analogs?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex analogs (e.g., diastereomers or regioisomers) .
  • X-ray crystallography : Confirm absolute configuration for chiral centers, especially in analogs with cyclopropyl or benzyl substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride

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